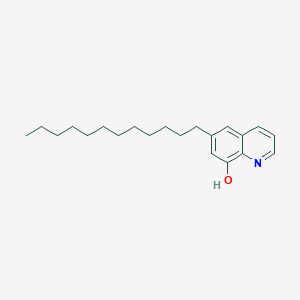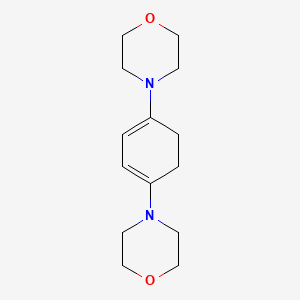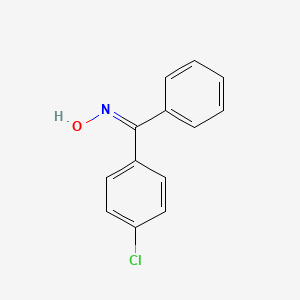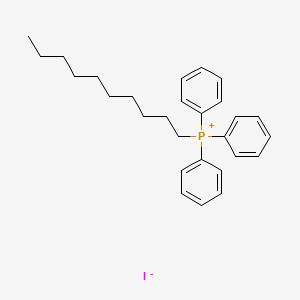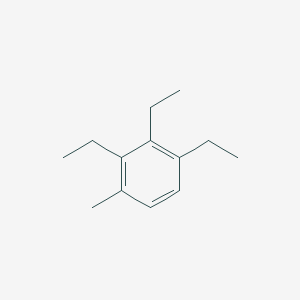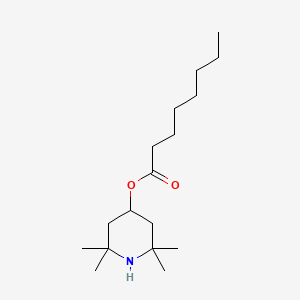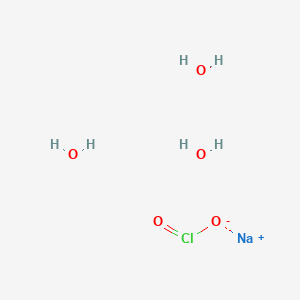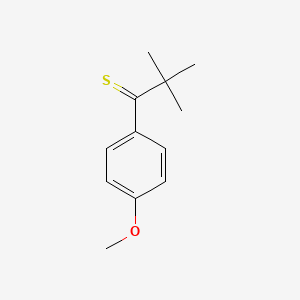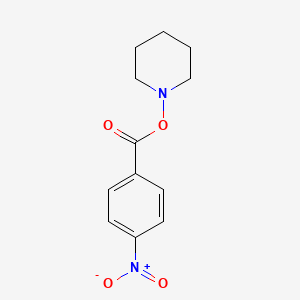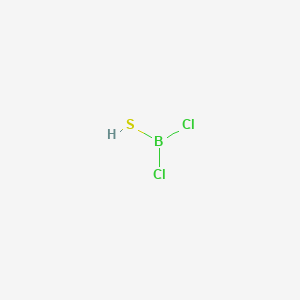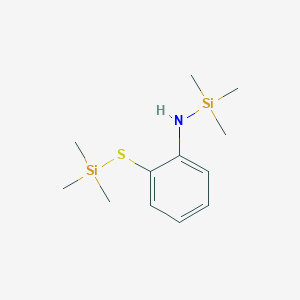
2-Aminothiophenol, N,S-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is an organosulfur compound with the molecular formula C₁₂H₂₃NSSi₂ and a molecular weight of 269.554. This compound is a derivative of 2-aminothiophenol, where the amino and thiol groups are protected by trimethylsilyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- typically involves the protection of the amino and thiol groups of 2-aminothiophenol. One common method is the reaction of 2-aminothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminothiophenol, N,S-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
2-Aminothiophenol, N,S-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- involves its ability to act as a nucleophile due to the presence of the amino and thiol groups. The trimethylsilyl groups protect these reactive sites during chemical reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic attack or coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophenol: The parent compound without the trimethylsilyl protection.
3-Aminothiophenol, N,S-bis(trimethylsilyl)-: A positional isomer with the amino group at the 3-position.
2-Aminothiophenol, N,N,S-trimethyl-: A derivative with additional methyl groups on the amino group.
Uniqueness
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is unique due to the presence of both amino and thiol groups protected by trimethylsilyl groups. This protection allows for selective reactions and enhances the stability of the compound. The trimethylsilyl groups can be easily removed under mild conditions, making the compound versatile for various synthetic applications.
Properties
CAS No. |
43112-58-9 |
|---|---|
Molecular Formula |
C12H23NSSi2 |
Molecular Weight |
269.55 g/mol |
IUPAC Name |
N-trimethylsilyl-2-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C12H23NSSi2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13H,1-6H3 |
InChI Key |
BAQIMKXAGKHCLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC=C1S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


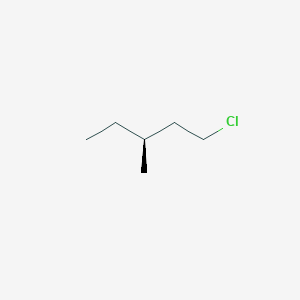
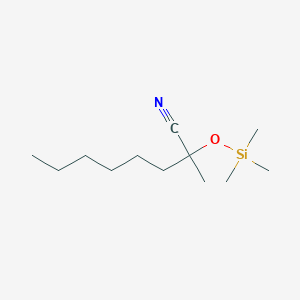
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
